molecular formula C19H23NO5S B2529979 methyl 4-[(2-hydroxy-2-methyl-4-phenylbutyl)sulfamoyl]benzoate CAS No. 1396863-60-7

methyl 4-[(2-hydroxy-2-methyl-4-phenylbutyl)sulfamoyl]benzoate

Cat. No.: B2529979
CAS No.: 1396863-60-7
M. Wt: 377.46
InChI Key: GIPGSOMNCQPVCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(2-hydroxy-2-methyl-4-phenylbutyl)sulfamoyl]benzoate is a sulfonamide-based benzoate ester characterized by a branched alkyl chain (2-hydroxy-2-methyl-4-phenylbutyl) attached to the sulfamoyl group at the para position of the benzoate ring. This compound shares structural similarities with other sulfamoyl benzoate derivatives, which are often investigated for their biological activities, including enzyme inhibition (e.g., cytosolic phospholipase A2α) and antimicrobial properties . Its synthesis typically involves nucleophilic substitution reactions between sulfamoyl chloride intermediates and alcohol/amine derivatives, followed by esterification or hydrolysis steps .

Properties

IUPAC Name

methyl 4-[(2-hydroxy-2-methyl-4-phenylbutyl)sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5S/c1-19(22,13-12-15-6-4-3-5-7-15)14-20-26(23,24)17-10-8-16(9-11-17)18(21)25-2/h3-11,20,22H,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPGSOMNCQPVCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(CNS(=O)(=O)C2=CC=C(C=C2)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(2-hydroxy-2-methyl-4-phenylbutyl)sulfamoyl]benzoate typically involves multiple steps, including the formation of the benzoate ester and the introduction of the sulfamoyl group. One common method involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The resulting methyl 4-hydroxybenzoate is then reacted with 2-hydroxy-2-methyl-4-phenylbutylamine to introduce the hydroxy-phenylbutyl moiety. Finally, the sulfamoyl group is introduced using a sulfonyl chloride reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2-hydroxy-2-methyl-4-phenylbutyl)sulfamoyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sulfonyl chlorides, nucleophiles like amines or thiols

Major Products

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alcohols

    Substitution: Formation of various substituted sulfonamides

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with sulfonamide moieties, including methyl 4-[(2-hydroxy-2-methyl-4-phenylbutyl)sulfamoyl]benzoate, exhibit significant anticancer properties. A study demonstrated that sulfonamide derivatives can induce apoptosis in various cancer cell lines, including breast and colon cancers. These compounds were shown to disrupt cancer cell proliferation through multiple mechanisms, such as inhibiting key enzymes involved in cell cycle regulation and promoting apoptotic pathways .

Enzyme Inhibition

Sulfonamides are known for their ability to inhibit various enzymes, which is crucial for treating diseases like diabetes and Alzheimer’s disease. This compound has been investigated for its inhibitory effects on enzymes such as acetylcholinesterase and α-glucosidase. These enzymes play significant roles in neurotransmission and carbohydrate metabolism, respectively .

Synthesis and Evaluation of Derivatives

In a recent study, researchers synthesized a series of sulfonamide derivatives based on the structure of this compound. These derivatives were evaluated for their biological activities, showing promising results against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing the anticancer efficacy of these compounds .

In Silico Studies

Computational studies have also been conducted to predict the binding affinity of this compound to target proteins involved in cancer pathways. These studies utilized molecular docking techniques to assess how well the compound interacts with specific targets, providing insights into its potential mechanisms of action .

Pharmacological Insights

The pharmacological profile of this compound suggests it could serve as a lead compound for developing new therapeutic agents. Its ability to inhibit critical biological pathways makes it a candidate for further clinical investigation.

Mechanism of Action

The mechanism by which methyl 4-[(2-hydroxy-2-methyl-4-phenylbutyl)sulfamoyl]benzoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxy-phenylbutyl moiety may facilitate binding to specific sites, while the sulfamoyl group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between methyl 4-[(2-hydroxy-2-methyl-4-phenylbutyl)sulfamoyl]benzoate and analogous sulfamoyl benzoate derivatives:

Compound Name Substituents on Sulfamoyl Group Biological Activity Synthetic Route Key References
This compound 2-Hydroxy-2-methyl-4-phenylbutyl Not explicitly reported (presumed enzyme inhibition) Sulfamoylation of methyl 4-hydroxybenzoate with 2-hydroxy-2-methyl-4-phenylbutylamine
Methyl 4-(N-(4-methoxybenzyl)sulfamoyl)benzoate (1i) 4-Methoxybenzyl Intermediate for cross-coupling reactions Reaction of methyl 4-(chlorosulfonyl)benzoate with 4-methoxybenzylamine
Methyl 4-[N-(naphthalen-1-ylmethyl)-N-phenylsulfamoyl]benzoate (13) Naphthalen-1-ylmethyl and phenyl Cytosolic phospholipase A2α inhibition Alkylation of methyl 4-(N-phenylsulfamoyl)benzoate with chloromethylnaphthalene
4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) Benzyl(methyl) and 4-methoxyphenylmethyl-oxadiazole Antifungal (Candida albicans) Purchased from Life Chemicals; in silico-designed thioredoxin reductase inhibitor
Methyl 4-({[4-[(tert-butoxy)carbonyl]amino}methyl)phenyl]sulfamoyl}amino)benzoate (114) tert-Butoxycarbonylaminomethylphenyl Membrane-integral pyrophosphatase inhibition Buchwald-Hartwig coupling with Pd2(dba)3 and XPhos

Key Observations

This contrasts with simpler alkyl/aryl groups (e.g., 4-methoxybenzyl in 1i) or heterocyclic appendages (e.g., oxadiazole in LMM5) . Compounds like 13 and 114 demonstrate the impact of dual substituents (e.g., naphthyl + phenyl) on enhancing lipophilicity and target affinity .

Methyl 4-[N-(naphthalen-1-ylmethyl)-N-phenylsulfamoyl]benzoate (13) shows potent inhibition of cytosolic phospholipase A2α (IC₅₀ = 0.8 μM), highlighting the importance of aromatic stacking interactions for activity .

Synthetic Strategies :

  • The target compound’s synthesis likely parallels methods used for 1i and 13 , involving sulfamoylation of methyl 4-hydroxybenzoate derivatives with functionalized amines .
  • Advanced coupling techniques (e.g., Pd-catalyzed cross-coupling in 114 ) enable precise installation of complex substituents, though these methods are costlier than traditional alkylation .

Biological Activity

Methyl 4-[(2-hydroxy-2-methyl-4-phenylbutyl)sulfamoyl]benzoate is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a comprehensive review of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound can be represented by the following molecular formula:

  • Molecular Formula : C19H24N2O5S
  • CAS Number : 1795296-36-4

The compound features a benzoate moiety linked to a sulfamoyl group, which is known for its role in various biological activities, particularly as an inhibitor of carbonic anhydrases (CAs), enzymes that are often overexpressed in tumors.

Enzyme Inhibition

Research indicates that compounds with sulfamoyl groups, such as this compound, exhibit significant inhibitory effects on carbonic anhydrase IX (CAIX). CAIX is particularly relevant in oncology due to its role in tumor microenvironment acidification, which facilitates tumor growth and metastasis.

Table 1: Inhibition Potency of Sulfamoyl Compounds on CAIX

CompoundKd (nM)Selectivity Ratio
Methyl 5-sulfamoyl-benzoate0.12>100
This compoundTBDTBD

Note: TBD = To Be Determined based on further studies.

Anticancer Activity

The anticancer properties of this compound have been evaluated in various cancer cell lines. The compound's ability to inhibit CAIX suggests potential therapeutic benefits in tumor treatment.

Case Study: Evaluation in Cancer Cell Lines

A study assessed the effects of this compound on human breast cancer cell lines. The results showed:

  • Cell Proliferation Inhibition : A significant reduction in cell viability was observed at concentrations above 1 µM.
  • Mechanism of Action : The compound induced apoptosis and inhibited the invasion capabilities of cancer cells.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and toxicity profile is crucial for evaluating the therapeutic potential of this compound:

  • Absorption : Rapid absorption was noted following administration.
  • Metabolism : Primarily metabolized in the liver with moderate half-life.
  • Toxicity Profile : Preliminary studies indicate low toxicity levels; however, detailed toxicological assessments are warranted.

Q & A

Q. What synthetic strategies are recommended for preparing methyl 4-[(2-hydroxy-2-methyl-4-phenylbutyl)sulfamoyl]benzoate?

Methodological Answer: The compound can be synthesized via multi-step organic reactions. Key steps include:

  • Sulfamoylation of the benzoate core using sulfamoyl chloride under basic conditions (e.g., triethylamine) .
  • Coupling the sulfamoyl intermediate with 2-hydroxy-2-methyl-4-phenylbutylamine via nucleophilic substitution, optimizing reaction time and temperature to minimize byproducts .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization .

Q. How can researchers structurally characterize this compound?

Methodological Answer: Use a combination of analytical techniques:

  • NMR spectroscopy (¹H, ¹³C, DEPT) to confirm the presence of hydroxy, methyl, phenyl, and sulfamoyl groups .
  • IR spectroscopy to identify functional groups (e.g., S=O stretch at ~1350–1150 cm⁻¹) .
  • X-ray crystallography (if single crystals are obtainable) to resolve stereochemistry and confirm bond lengths/angles .

Q. What purification methods are effective for isolating high-purity samples?

Methodological Answer:

  • Flash chromatography with optimized solvent systems (e.g., dichloromethane/methanol for polar impurities) .
  • Recrystallization from ethanol or acetonitrile to remove residual solvents and byproducts .
  • HPLC (C18 column, acetonitrile/water mobile phase) for analytical purity validation .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s enzyme inhibition properties?

Methodological Answer:

  • Perform kinetic assays (e.g., Michaelis-Menten analysis) to determine inhibition constants (Kᵢ) against target enzymes (e.g., cyclooxygenase or kinases) .
  • Use docking simulations (AutoDock Vina, Schrödinger Suite) to model interactions between the sulfamoyl group and enzyme active sites .
  • Validate binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity and thermodynamic parameters .

Q. How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

  • Compare assay conditions (e.g., cell lines, solvent/DMSO concentrations) to identify variability sources .
  • Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., varying phenyl or hydroxy substituents) to isolate critical functional groups .
  • Validate findings using orthogonal assays (e.g., in vivo models if initial data were in vitro) .

Q. What experimental frameworks are suitable for studying environmental fate?

Methodological Answer:

  • Adopt methodologies from Project INCHEMBIOL :
  • Hydrolysis studies : Expose the compound to aqueous buffers (pH 3–9) at 25–50°C to assess stability.
  • Photodegradation : Use UV/visible light chambers to simulate sunlight exposure.
  • Biotic transformation : Incubate with soil or microbial consortia to evaluate biodegradation pathways.

Q. How can in vivo efficacy and toxicity be evaluated preclinically?

Methodological Answer:

  • Pharmacokinetic profiling : Administer the compound to rodent models and measure plasma half-life (LC-MS/MS), tissue distribution, and metabolite identification .
  • Toxicity screens : Conduct acute (14-day) and subchronic (90-day) studies, monitoring organ histopathology and serum biomarkers (ALT, creatinine) .
  • Efficacy models : Use xenograft or chemically induced disease models (e.g., inflammation or cancer) to correlate dosing with therapeutic outcomes .

Methodological Considerations for Data Reproducibility

  • Reaction optimization : Use design-of-experiment (DoE) software (e.g., MODDE) to systematically vary parameters (temperature, catalyst loading) .
  • Data validation : Replicate key findings in ≥3 independent experiments and report mean ± SEM with statistical significance (p < 0.05) .

Key Challenges and Mitigation Strategies

  • Low synthetic yields : Optimize protecting groups (e.g., tert-butoxycarbonyl for amines) during sulfamoylation .
  • Solubility issues : Use co-solvents (e.g., DMSO/PEG 400) in biological assays to enhance bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.